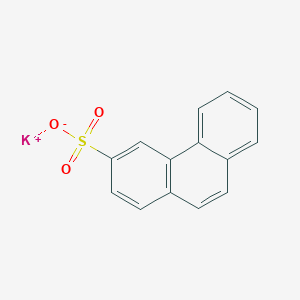![molecular formula C17H19N2NaO3 B6523581 sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate CAS No. 1052603-38-9](/img/structure/B6523581.png)
sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate, commonly referred to as NFBC, is a carboxylate salt of a bicyclic heterocyclic amine. It is a white, crystalline solid with a melting point of 115-118°C. NFBC is a versatile molecule due to its unique structure, which allows it to be used in a variety of applications in the fields of chemistry, biochemistry, and medicine. This article will discuss the synthesis method of NFBC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
科学研究应用
NFBC has a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in the binding of metals. Additionally, NFBC has been used in the study of enzymes, such as proteases and monoamine oxidases, as well as in the study of the structure and function of proteins. NFBC has also been used as a drug delivery system, as it can be used to transport drugs across cell membranes.
作用机制
The mechanism of action of NFBC is not fully understood. It is believed that NFBC binds to proteins and enzymes in the cell and modulates their activity. Additionally, NFBC has been suggested to interact with cell membranes, allowing it to transport drugs across them. NFBC also has the ability to interact with metal ions, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBC are not fully understood. However, studies have shown that NFBC can modulate the activity of enzymes and proteins, which can have an effect on biochemical and physiological processes in the body. Additionally, NFBC has been used as a drug delivery system, which can have an effect on the body's response to certain drugs.
实验室实验的优点和局限性
The advantages of using NFBC in laboratory experiments include its high solubility in water and other organic solvents, its ability to bind to metal ions, and its ability to modulate the activity of enzymes and proteins. The main limitation of NFBC is its relatively low melting point, which can make it difficult to work with in some experiments. Additionally, NFBC is a relatively expensive reagent, which can limit its use in some experiments.
未来方向
The future directions for NFBC include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. Additionally, further research into the synthesis of NFBC and its use as a catalyst in the production of polymers could lead to more efficient and cost-effective production methods. Finally, further research into the structure and function of proteins and enzymes that interact with NFBC could lead to a better understanding of how these proteins and enzymes work.
合成方法
NFBC can be synthesized through a variety of methods, including the condensation of an aldehyde, formamide, and a primary amine. This method is known as the formamide condensation reaction, and it is the most common method for synthesizing NFBC. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically completed in a few hours, and the resulting product is a white, crystalline solid.
属性
IUPAC Name |
sodium;9-(benzoylhydrazinylidene)bicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.Na/c20-16(11-5-2-1-3-6-11)19-18-15-12-7-4-8-13(15)10-14(9-12)17(21)22;/h1-3,5-6,12-14H,4,7-10H2,(H,19,20)(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRGZJDVQMAVIJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=NNC(=O)C3=CC=CC=C3)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)
![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523551.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6523561.png)


![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)
![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)
![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)
![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)
![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)